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1-Dodecanamine, N-(nitrosomethyl)-

Cat. No.: B13814465
CAS No.: 75356-79-5
M. Wt: 228.37 g/mol
InChI Key: UTQCENHRAGIDND-UHFFFAOYSA-N
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Description

Overview of N-Alkylnitrosamine Chemical Class

N-Alkylnitrosamines are organic compounds characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom, which is in turn bonded to at least one alkyl group. researchgate.net Their general structure is R¹R²N-N=O, where R¹ and R² can be alkyl or aryl groups. mdpi.com The core C₂N₂O structure of nitrosamines is planar, a feature established through X-ray crystallography. researchgate.net

This class of compounds is known for its reactivity, which stems from the electronic nature of the nitrosamino group. acs.org Many N-alkylnitrosamines are pro-carcinogens, meaning they require metabolic activation to exert their biological effects. This activation often involves enzymatic α-hydroxylation by cytochrome P450 monooxygenases, leading to the formation of unstable intermediates that can act as alkylating agents. mdpi.com

N-Alkylnitrosamines can be formed when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂). researchgate.net This reaction is of particular concern as it can occur under various conditions, including during industrial processes and in the environment. sci-hub.se

Structural Context of 1-Dodecanamine, N-(nitrosomethyl)- within Nitrosamine (B1359907) Chemistry

1-Dodecanamine, N-(nitrosomethyl)- is a specific N-alkylnitrosamine with the chemical formula C₁₃H₂₈N₂O. nih.gov Its structure consists of a methyl group and a dodecyl group attached to the nitrogen atom of the nitrosamine function. The presence of a long dodecyl chain (a 12-carbon alkyl chain) distinguishes it from the more commonly studied short-chain nitrosamines like N-nitrosodimethylamine (NDMA).

The long alkyl chain of 1-Dodecanamine, N-(nitrosomethyl)- influences its physical properties, such as its predicted boiling point and density. chemicalbook.com While the fundamental reactivity is associated with the N-nitroso group, the long alkyl chain can affect its solubility, partitioning behavior in the environment, and interaction with biological systems compared to its short-chain counterparts. Structure-activity relationship (SAR) studies on N-nitrosamines indicate that structural features, such as the nature of the alkyl groups, significantly affect their biological activity. lhasalimited.org

Significance of Research on N-Alkylnitrosamines in Synthetic and Environmental Chemistry

Research into N-alkylnitrosamines is crucial for several reasons. In synthetic chemistry, their reactivity is harnessed for various transformations. Though not commonly used as general reagents, their ability to act as alkylating agents after activation is a key area of study. mdpi.comtandfonline.com This reactivity allows for the introduction of alkyl groups onto other molecules, a fundamental operation in organic synthesis. pharmacy180.com

In the realm of environmental chemistry, N-alkylnitrosamines are significant as contaminants. acs.org They can be formed as byproducts in industrial processes and during water treatment, particularly with the use of chloramination. oak.go.kr Their presence in water sources is a major concern. acs.org Consequently, a substantial body of research focuses on their environmental fate, transport, and degradation. nih.gov

Studies have shown that N-alkylnitrosamines are susceptible to photodegradation by UV light in water. knu.ac.krresearchgate.net The efficiency of this degradation can be influenced by factors such as the wavelength of UV light and the presence of other substances in the water. nih.gov The degradation process involves the cleavage of the N-NO bond. oak.go.kr Biodegradation is another important removal mechanism in soil and groundwater, requiring the presence of adapted microbial communities. nih.gov

Chemical and Physical Properties of 1-Dodecanamine, N-(nitrosomethyl)-

PropertyValueSource
Molecular FormulaC₁₃H₂₈N₂O nih.gov
Molecular Weight228.37 g/mol nih.gov
CAS Number75356-79-5 chemicalbook.com
Predicted Boiling Point292.4 ± 23.0 °C chemicalbook.com
Predicted Density0.92 ± 0.1 g/cm³ chemicalbook.com
Predicted pKa6.20 ± 0.20 chemicalbook.com

Synonyms for 1-Dodecanamine, N-(nitrosomethyl)-

SynonymSource
N-(nitrosomethyl)dodecan-1-amine chemicalbook.com
N-nitrosomethyldodecylamine nih.gov
Nitrosomethyl-n-dodecylamine nih.gov
N-Dodecyl-N-methylnitrosamine nih.gov
N-Methyl-N-nitrosolaurylamine nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N2O B13814465 1-Dodecanamine, N-(nitrosomethyl)- CAS No. 75356-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75356-79-5

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-(nitrosomethyl)dodecan-1-amine

InChI

InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-16/h14H,2-13H2,1H3

InChI Key

UTQCENHRAGIDND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCN=O

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of 1 Dodecanamine, N Nitrosomethyl

Precursor Compounds and Primary Amine Reactants

The synthesis of 1-Dodecanamine, N-(nitrosomethyl)- fundamentally requires the presence of an amine source and a nitrosating agent. veeprho.com The structure of the resulting nitrosamine (B1359907) is dictated by the specific amine precursor used.

Role of 1-Dodecanamine in Nitrosation Reactions

1-Dodecanamine, a primary aliphatic amine, can serve as a precursor in nitrosation reactions. nih.govnist.gov Primary amines react with nitrosating agents to form highly reactive diazonium ions, which are generally unstable. europa.eu These intermediates can then undergo further reactions. While secondary amines are more direct precursors to stable nitrosamines, primary amines like 1-dodecanamine can be involved in secondary processes that lead to nitrosamine formation. veeprho.comeuropa.eu For instance, the reaction of a primary amine with a nitrosating agent can sometimes yield secondary nitrosamines as byproducts. veeprho.com

Identification of Methylamine (B109427) Derivatives in Compound Formation

The "N-(nitrosomethyl)-" part of the target compound's name indicates that a methylamine derivative is a key precursor. Specifically, N-methyl-dodecylamine, a secondary amine, is the direct precursor for the synthesis of 1-Dodecanamine, N-(nitrosomethyl)-. The nitrosation of this secondary amine involves the replacement of the hydrogen atom on the nitrogen with a nitroso group (-NO).

It is also worth noting that tertiary amines can undergo dealkylative nitrosation to form nitrosamines. veeprho.com For example, N,N-dimethyldodecylamine, a tertiary amine, could potentially form 1-Dodecanamine, N-(nitrosomethyl)- through the cleavage of a methyl group and subsequent nitrosation. veeprho.comnist.gov

Nitrosation Methodologies in Laboratory Synthesis

The introduction of a nitroso group into an organic molecule, a process known as nitrosation, can be achieved through various laboratory methods. wikipedia.org The choice of nitrosating agent and reaction conditions plays a pivotal role in the efficiency and outcome of the synthesis. sci-hub.se

Reaction with Nitrous Acid and Nitrite (B80452) Salts

A common method for the synthesis of N-nitrosamines is the reaction of a secondary amine with nitrous acid (HNO₂). youtube.com Nitrous acid is typically generated in situ by the acidification of a nitrite salt, such as sodium nitrite (NaNO₂). wikipedia.orgnih.gov The reaction is generally carried out in an acidic medium (pH 2-5) at cool temperatures (0–5°C) to control the reaction rate and minimize side reactions. sci-hub.se The active nitrosating agent in this process is the nitrosonium ion (NO⁺), which is formed from nitrous acid. wikipedia.orgnumberanalytics.comontosight.ai The nucleophilic nitrogen of the secondary amine attacks the electrophilic nitrosonium ion, leading to the formation of the N-nitrosamine. wikipedia.org

Table 1: Key Parameters for Nitrosation with Nitrous Acid

ParameterOptimal RangeImpact on Reaction
Molar Ratio (Amine:NaNO₂)1:1.2Excess nitrite helps ensure the reaction goes to completion.
pH2–4Balances the availability of the nitrosonium ion and the solubility of the amine.
Temperature0–5°CSuppresses the potential for side reactions, such as oxidation.
Reaction Time2–4 hoursProlonged reaction times may lead to the decomposition of the product.
SolventDichloromethaneEnhances the solubility of the amine precursor.

To improve the yield of the reaction, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be employed to facilitate the interaction between the aqueous and organic phases.

Application of Nitric Oxide under Controlled Conditions

Nitric oxide (NO) can also serve as a nitrosating agent, particularly in the presence of oxygen. nih.govresearchgate.net Oxygen accelerates the nitrosation process by converting nitric oxide into dinitrogen trioxide (N₂O₃) or dinitrogen tetroxide (N₂O₄), which are potent nitrosating agents. nih.gov The reaction of secondary amines with these nitrogen oxides can lead to the formation of N-nitrosamines. acs.org Studies have shown that immortalized hepatocytes can produce nitric oxide, which can then nitrosate secondary amines to form N-nitrosamines. oup.com The formation of N-nitrosamines from nitric oxide can also be accelerated by the presence of metal salts under anaerobic conditions. nih.gov

Utilization of Specialized Nitrosating Reagents (e.g., tert-Butyl Nitrite, Nitrosonium Ion Complexes)

A variety of specialized nitrosating reagents have been developed for more controlled and efficient synthesis of N-nitrosamines. researchgate.net

tert-Butyl Nitrite (TBN): TBN is a commercially available, inexpensive, and easy-to-handle reagent that is soluble in many organic solvents. researchgate.net It can be used for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, offering excellent yields and a simple isolation procedure. rsc.orgrsc.org This method is compatible with sensitive functional groups and acid-labile protecting groups. rsc.org

Nitrosonium Ion Complexes: Stable complexes of the nitrosonium ion, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄), are powerful nitrosating agents. numberanalytics.comresearchgate.net Another example is a complex formed with 18-crown-6, [NO⁺·Crown·H(NO₃)₂⁻], which is a stable and efficient source of the nitrosonium ion for the N-nitrosation of secondary amines under mild and homogeneous conditions. organic-chemistry.org These reagents offer high reactivity and can be used for the nitrosation of less reactive amines. sci-hub.se The conversion of nitric oxide to nitrosonium ions can also be facilitated by binding to iron ions, forming dinitrosyl iron complexes which can then act as NO⁺ donors. nih.govnih.gov

Mechanistic Investigations of Nitrosamine Formation

The formation of N-nitrosamines, including 1-Dodecanamine, N-(nitrosomethyl)-, is a well-documented chemical process involving the reaction of a secondary or tertiary amine with a nitrosating agent. The core of this transformation is the introduction of a nitroso group (-N=O) onto the amine nitrogen.

Kinetic Studies of Nitrosation Processes

While specific kinetic studies on the formation of 1-Dodecanamine, N-(nitrosomethyl)- are not extensively available in public literature, the general kinetics of secondary amine nitrosation are well-established. The reaction rate is typically dependent on the concentrations of both the amine and the nitrosating agent. acs.org For many secondary amines, the reaction is first-order with respect to the amine and second-order with respect to the nitrosating agent, nitrous acid, under acidic conditions. nist.gov This is because two molecules of nitrous acid (HNO₂) are in equilibrium with the active nitrosating species, dinitrogen trioxide (N₂O₃).

The general rate equation can be expressed as: Rate = k [Amine] [Nitrous Acid]²

The rate constant, k, is influenced by the structure of the amine, with steric hindrance around the nitrogen atom generally slowing the reaction. researchgate.net For long-chain secondary amines like N-methyldodecylamine, the bulky dodecyl group would be expected to influence the reaction rate compared to smaller dialkylamines.

In alkaline conditions, the nitrosation of secondary amines by nitroalkanes has also been studied, showing a second-order rate law: Rate = k₂[amine][nitrite]. rsc.org

Computational studies on the gas-phase nitrosation of secondary amines suggest a free-radical mechanism where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine, followed by quenching with nitric oxide (NO). nist.govresearchgate.netnih.gov High-level calculations have shown that alkyl substitutions on the amine activate this H-abstraction reaction. nist.govnih.gov

Influence of Reaction Conditions (e.g., pH, Temperature, Solvent Systems) on Formation Efficiency

The efficiency of N-nitrosamine formation is highly dependent on the reaction environment.

pH: The pH of the medium is a critical factor. The nitrosation of secondary amines is often most efficient in acidic conditions, typically in a pH range of 2.5 to 3.4. freethinktech.com This is due to the formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid (pKa ~3.4). nist.gov At very low pH, the amine becomes protonated, reducing its nucleophilicity and thus slowing the reaction. nih.gov Conversely, at neutral or higher pH, the concentration of the active nitrosating species derived from nitrite is significantly lower, which generally reduces the rate of formation. nih.gov However, the presence of other catalysts, such as formaldehyde (B43269), can enhance nitrosamine formation at neutral and even basic pH. rsc.orgnih.gov One study on the nitrosation of lauramine oxide to form nitrosomethyldodecylamine was conducted at pH 3.5. cir-safety.org

Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature. researchgate.net However, high temperatures can also lead to the degradation of the nitrosating agent or the N-nitrosamine product itself. Studies on other nitrosamines have shown a significant increase in formation at elevated temperatures, such as those used in accelerated stability testing of products. researchgate.net

Solvent Systems: The solvent can influence reaction rates and mechanisms. The polarity of the solvent can affect the stability of reactants and transition states. For instance, the nitrosation of hydrophobic secondary amines can be significantly enhanced in the presence of cationic surfactant micelles in aqueous solutions. acs.org This is particularly relevant for long-chain amines like N-methyldodecylamine.

Intermediates and Transition States in Nitrosation Reactions

The nitrosation of a secondary amine, such as N-methyldodecylamine, proceeds through a series of reactive intermediates and transition states. Under acidic conditions, the key nitrosating agent is dinitrogen trioxide (N₂O₃), which is formed from nitrous acid.

The generally accepted mechanism involves the nucleophilic attack of the unprotonated secondary amine on N₂O₃. This leads to the formation of a protonated N-nitrosamine intermediate, which then loses a proton to yield the final N-nitrosamine product.

A proposed two-step mechanism for the reaction of a secondary amine with N₂O₃ is:

Electrophilic attack of the amine nitrogen on the NO group of N₂O₃ to form an intermediate: R₂NH + N₂O₃ → R₂N⁺H-NO + NO₂⁻. nih.gov

A subsequent H-atom transfer from the amine-nitrogen to the oxygen of the nitrite ion (NO₂⁻) to form the stable N-nitrosamine. nih.gov

Computational studies, primarily on smaller amines, have been used to model the transition states of these reactions. nist.govrsc.org For gas-phase nitrosation by NO₂ and NO, a free-radical mechanism is proposed, involving an aminyl radical and nitrous acid complex as an intermediate. nist.govresearchgate.netnih.gov The transition state for this reaction is influenced by factors such as hydrogen bonding between the nascent nitrous acid and the aminyl radical. nih.gov For reactions in solution, the transition state is thought to be highly ordered and influenced by solvation. acs.orgrsc.org

In the presence of carbonyl compounds like formaldehyde, the formation of iminium ions and carbinolamines as intermediates can provide alternative pathways for nitrosation, particularly at neutral to basic pH. nih.gov

Unintentional Formation as a Byproduct in Chemical Formulations

1-Dodecanamine, N-(nitrosomethyl)- has been identified as an unintended contaminant in certain consumer products, arising from the reaction of precursor chemicals within the product matrix.

Formation in Consumer Chemical Products (e.g., Personal Care and Cleaning Agents)

Research has detected 1-Dodecanamine, N-(nitrosomethyl)- (also known as N-nitrosomethyldodecylamine or NMDDA) in household cleaning products, specifically in dishwashing liquids and surface cleaners. Its presence has also been noted in personal care products like shampoos and conditioners. cir-safety.org

A key source of this contamination has been linked to the use of the surfactant N,N-dimethyldodecylamine-N-oxide, commercially known as lauramine oxide. Studies have shown a direct correlation: products formulated with lauramine oxide were found to contain NMDDA, while those without it did not have detectable levels.

The following table summarizes the findings of a study that analyzed the concentration of NMDDA in various household cleaning products.

Product TypeLauramine Oxide PresentNMDDA Concentration (ppb)
Dishwashing Liquid AYes112 - 132
Dishwashing Liquid BYes661
Dishwashing Liquid CYes359
Surface Cleaner DYes168
Other Dishwashing Liquids (8)NoNot Detected
Other Surface Cleaners (3)NoNot Detected

Table 1: Concentration of N-nitrosomethyldodecylamine (NMDDA) in Household Cleaning Products. Data sourced from Morrison, J. B., & Hecht, S. S. (1982). N-nitroso-N-methyldodecylamine and N-nitroso-N-methyltetradecylamine in household dishwashing liquids. Food and Chemical Toxicology, 20(5), 583-586.

Reactions of Secondary Amines with Nitrosating Agents in Product Matrices

The formation of 1-Dodecanamine, N-(nitrosomethyl)- in consumer products is a classic example of the reaction between a secondary amine precursor and a nitrosating agent.

The secondary amine precursor in this case is believed to be N-methyldodecylamine. This compound is a potential impurity in the manufacturing of lauramine oxide, which is synthesized from the tertiary amine, N,N-dimethyldodecylamine. cir-safety.org Residual unreacted starting material or byproducts can carry over into the final consumer product formulation.

Nitrosating agents can be introduced into product matrices through various routes. These can include:

Nitrite impurities: Sodium nitrite or other nitrite salts may be present as impurities in raw materials used in the formulation.

Atmospheric nitrogen oxides: Products can be exposed to nitrogen oxides (NOx) from the air during manufacturing or storage, which can dissolve and form nitrosating species in aqueous solutions. cir-safety.org

Preservatives: Certain preservatives used in cosmetic and cleaning formulations can break down to form nitrogen-based compounds that may act as nitrosating agents. researchgate.net

The reaction between the secondary amine (N-methyldodecylamine) and the nitrosating agent within the product matrix leads to the unintentional formation of 1-Dodecanamine, N-(nitrosomethyl)-. The conditions within the product, such as pH and the presence of other chemicals, can influence the rate and extent of this formation. acs.org The concern over such contamination has led to recommendations for manufacturers to avoid using ingredients that can lead to the formation of N-nitroso compounds.

Chemical Reactivity and Transformation Pathways of 1 Dodecanamine, N Nitrosomethyl

Photochemical Degradation Mechanisms

The absorption of ultraviolet (UV) radiation can induce the decomposition of N-nitrosamines, a process known as photolysis. This is a critical pathway for the natural attenuation of these compounds in sunlit environments.

UV Photolysis Pathways and Quantum Yields

Table 1: General UV Photolysis Parameters for N-Nitrosamines

ParameterTypical Value/Observation for N-NitrosaminesRelevance to 1-Dodecanamine, N-(nitrosomethyl)-
Primary Photochemical Reaction Cleavage of the N-N bond. nih.govExpected to be the principal photolysis pathway.
Quantum Yield (Φ) ~0.3 for NDMA in acidic to neutral pH. nih.govA similar range may be anticipated, but specific studies are needed for confirmation.
pH Dependence Quantum yield decreases in alkaline conditions. nih.govSimilar pH sensitivity is likely.

Note: Data is primarily based on studies of N-nitrosodimethylamine (NDMA) due to a lack of specific data for 1-Dodecanamine, N-(nitrosomethyl)-.

Influence of Wavelength and Light Intensity on Decomposition

The efficiency of photolytic degradation is dependent on both the wavelength of the incident light and its intensity. N-nitrosamines typically exhibit strong absorption in the UV-C range (around 230 nm) and a weaker absorption in the UV-A range. The rate of decomposition is directly proportional to the light intensity and the molar absorption coefficient at the given wavelength. Therefore, shorter UV wavelengths are generally more effective in degrading N-nitrosamines.

Identification of Photoproducts (Non-Biological)

The photolysis of N-nitrosamines in aqueous solutions is known to produce the corresponding secondary amine as a major product. capes.gov.br In the case of 1-Dodecanamine, N-(nitrosomethyl)-, this would result in the formation of N-methyldodecylamine. Other likely byproducts, based on the photochemistry of similar compounds, include nitric oxide (NO) and subsequently nitrite (B80452) or nitrate (B79036) in the presence of oxygen. The complete mineralization to carbon dioxide, water, and nitrogen oxides is also a possible, albeit slower, process. A study on the photolytic degradation of N-nitrosodimethylamine confirmed the formation of dimethylamine (B145610), as well as nitrogen (N₂) and nitrous oxide (N₂O). capes.gov.br

Table 2: Potential Non-Biological Photoproducts of 1-Dodecanamine, N-(nitrosomethyl)-

Precursor CompoundPotential Photoproducts
1-Dodecanamine, N-(nitrosomethyl)-N-methyldodecylamine
Nitric Oxide (NO)
Nitrite (NO₂⁻) / Nitrate (NO₃⁻)
Nitrogen (N₂) / Nitrous Oxide (N₂O)

Note: The identification of these photoproducts is inferred from the known photochemical behavior of other N-nitrosamines.

Oxidative Degradation Processes

In addition to photolysis, 1-Dodecanamine, N-(nitrosomethyl)- can be degraded through reactions with strong oxidizing agents, which are relevant in both natural water bodies and engineered water treatment systems.

Reactions with Hydroxyl Radicals (HO•)

The hydroxyl radical (HO•) is a highly reactive and non-selective oxidant that can readily attack N-nitrosamines. The primary mechanism of reaction is hydrogen atom abstraction from the carbon atom alpha to the nitroso group. nih.govnih.gov Studies on a range of N-nitrosamines have shown that the rate constant for this reaction increases with the length and complexity of the alkyl chains. nih.gov This suggests that 1-Dodecanamine, N-(nitrosomethyl)-, with its long dodecyl chain, would be more susceptible to degradation by hydroxyl radicals compared to smaller nitrosamines like NDMA. Research has shown that for nitrosamines with longer alkyl chains, the degradation efficiency by hydroxyl radicals approaches 100%. nih.gov

Table 3: Reactivity Trends of N-Nitrosamines with Hydroxyl Radicals

N-Nitrosamine StructureReactivity with HO•Relevance to 1-Dodecanamine, N-(nitrosomethyl)-
Short-chain (e.g., NDMA)ModerateServes as a baseline for comparison.
Long-chainHigh, with increasing rate constant and degradation efficiency as chain length increases. nih.govnih.govExpected to have a high reaction rate constant and high degradation efficiency.

Ozonation Reactions and Mechanistic Insights

Ozone (O₃) is another powerful oxidant used in water treatment that can degrade N-nitrosamines. The reaction of ozone with N-nitrosamines can proceed through two main pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals produced from ozone decomposition. The direct reaction with molecular ozone is generally slow. However, the effectiveness of ozonation for the destruction of N-nitrosamines has been observed to be dependent on their molecular weight, with higher molecular weight compounds being more readily degraded. nih.gov Therefore, it is anticipated that ozonation would be an effective removal process for 1-Dodecanamine, N-(nitrosomethyl)-. The reaction is likely to involve the oxidation of the amine nitrogen and cleavage of the N-NO bond, leading to the formation of various oxygenated organic compounds and inorganic nitrogen species. Some studies have suggested that ozonation of secondary amines can lead to the formation of N-nitrosamines; however, for existing N-nitrosamines, particularly those with higher molecular weight, ozonation is primarily a destructive process. nih.govbath.ac.uk

Peroxidation and Other Chemical Oxidation Pathways

The oxidation of N-nitrosamines, such as 1-Dodecanamine, N-(nitrosomethyl)-, can proceed through several mechanisms, leading to the formation of different products. Nitrosamines can be oxidized to their corresponding nitramines. nih.gov For instance, treatment with strong oxidizing agents like peroxytrifluoroacetic acid can oxidize the nitroso moiety directly. nih.gov Another pathway involves the use of ozone for the oxidation of aliphatic nitroso compounds, which has been shown to produce nitro compounds in high yields. google.com

Electrochemical oxidation has also been studied as a method to understand the oxidation pathways of N-nitrosodialkylamines. jst.go.jp These studies, conducted in acetonitrile (B52724) with dissolved oxygen, show that the structure of the nitrosamine (B1359907) influences the number of anodic peaks observed during cyclic voltammetry. jst.go.jp Macroscale electrolysis of these compounds can yield corresponding nitramines and N-alkyl-N-(2-oxoalkyl) nitrosamines as the main products. jst.go.jp The oxygen incorporated into these products is suggested to originate from the dissolved dioxygen in the medium. jst.go.jp

Furthermore, chemical model systems using metalloporphyrins as catalysts have been employed to investigate the metabolic activation of N-nitrosodialkylamines. acs.org These models demonstrate the dealkylation of nitrosamines through α-hydroxy nitrosamines, leading to the formation of aldehydes. acs.org

Thermal Decomposition and Stability Studies

The stability of 1-Dodecanamine, N-(nitrosomethyl)- under thermal stress is a critical aspect of its chemical profile, determining its persistence and transformation in high-temperature environments.

Investigation of High-Temperature Chemical Breakdown

Thermal decomposition studies of N-nitroso compounds often reveal a dependency on temperature and the surrounding chemical matrix. For some N-nitroso compounds, thermal decomposition follows first-order kinetics, indicating a unimolecular breakdown process. researchgate.net For example, studies on certain heterocyclic nitrosimines have shown that their thermal decomposition in various solvents is a first-order reaction. researchgate.net The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, suggest a stepwise mechanism that may involve cyclization followed by the loss of nitrogen gas (N₂). researchgate.net

Research on the thermal decomposition of some metal chelates of N-nitroso-N-alkyl(aryl)hydroxylaminates indicates thermal stability up to a certain temperature range (around 600 K), after which continuous mass loss is observed. researchgate.net Differential thermal analysis of these compounds shows endothermic processes, indicating heat absorption by the sample, followed by exothermic decomposition at higher temperatures. researchgate.net

Identification of Pyrolysis and Thermolysis Products

Pyrolysis is a thermal decomposition process occurring in the absence of oxygen. The products of pyrolysis are highly dependent on the temperature, heating rate, and the chemical structure of the parent compound. Slow pyrolysis, characterized by lower temperatures and longer residence times, typically favors the formation of solid carbonaceous material (biochar). mdpi.com In contrast, fast pyrolysis, which involves rapid heating and shorter residence times, tends to yield higher proportions of liquid (bio-oil) and gaseous products. mdpi.com

In the context of hydrocarbon pyrolysis, initiators can be used to lower the decomposition temperature. nih.gov For instance, nitroalkanes can act as efficient initiators due to the low energy barrier of the C-N bond cleavage. nih.gov The pyrolysis of n-decane initiated by nitropropane, for example, leads to a specific distribution of products, including alkanes, alkenes, diolefins, and alkynes. nih.gov The presence of the initiator significantly increases the generation of smaller molecules like methane, ethene, ethane, and propene. nih.gov While specific pyrolysis studies on 1-Dodecanamine, N-(nitrosomethyl)- are not detailed in the provided results, the general principles of N-nitroso compound and hydrocarbon pyrolysis suggest that its decomposition would likely yield a complex mixture of smaller hydrocarbons, nitrogen-containing fragments, and potentially solid carbon residue, depending on the conditions.

Hydrolytic Stability and pH-Dependent Transformations

The stability of 1-Dodecanamine, N-(nitrosomethyl)- in aqueous environments is significantly influenced by pH. The rate and products of its transformation can vary dramatically across the pH spectrum. The formation of N-nitrosamines from secondary amines is itself a pH-dependent process, with the rate of formation increasing as the alkalinity of the amine decreases. pjoes.com

Studies on the photolytic degradation of various N-nitrosamines in water have demonstrated a clear pH dependency. researchgate.net Generally, the degradation rate of N-nitrosamines decreases as the pH increases from acidic to alkaline conditions. researchgate.net For example, the pseudo-first-order degradation rate constants for N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR) were all observed to decrease with an increase in pH from 2 to 10. researchgate.net This suggests that acidic conditions favor the degradation of these compounds.

The nature of the degradation products is also pH-dependent. Under acidic conditions (e.g., pH 2), the formation of nitrate (NO₃⁻) is often more prevalent than nitrite (NO₂⁻). researchgate.net Conversely, in neutral to alkaline conditions (pH 4-10), nitrite formation tends to dominate. researchgate.net The concentration of secondary amine byproducts has been observed to increase from basic to weakly acidic conditions and then decrease under strongly acidic conditions. researchgate.net In contrast, the concentration of primary amine byproducts may follow an opposite trend. researchgate.net

Protolytic denitrosation, the cleavage of the N-NO bond in an acidic environment, is a key transformation pathway for N-nitrosamines. nih.gov This reaction can be accelerated by the presence of nucleophiles. nih.gov

Chemical Transformation Products and Byproducts

The transformation of 1-Dodecanamine, N-(nitrosomethyl)- results in a variety of chemical byproducts, the nature of which depends on the degradation pathway.

Analysis of Stable Chemical Byproducts

The degradation of N-nitrosamines leads to the formation of several stable chemical byproducts. In aqueous solutions, the major products of N-nitrosodimethylamine (NDMA) photolysis include methylamine (B109427), dimethylamine, nitrite, nitrate, formaldehyde (B43269), and formic acid. nih.gov The formation of these products is often pH-dependent. nih.gov For instance, in alkaline aqueous solutions, methylamine is a major amine product. nih.gov

Under photolytic conditions, the cleavage of the N-NO bond is a primary step. acs.org This can lead to the formation of a corresponding secondary amine and nitric oxide. In the case of 1-Dodecanamine, N-(nitrosomethyl)-, this would correspond to N-methyl-1-dodecanamine. Reduction reactions can also lead to the formation of the corresponding secondary amine.

Oxidation of N-nitrosamines can yield N-nitramines. nih.gov Furthermore, electrochemical oxidation can produce both N-nitramines and β-ketonitrosamines. jst.go.jp The specific byproducts formed from 1-Dodecanamine, N-(nitrosomethyl)- will depend on the specific oxidative or reductive conditions it is subjected to.

The table below summarizes the key transformation pathways and their resulting byproducts for N-nitrosamines in general, which can be extrapolated to 1-Dodecanamine, N-(nitrosomethyl)-.

Transformation PathwayKey Reactants/ConditionsMajor Byproducts
Peroxidation/Oxidation Peroxytrifluoroacetic acid, Ozone, Electrochemical oxidationN-Nitramines, N-Alkyl-N-(2-oxoalkyl) nitrosamines, Aldehydes
Thermal Decomposition High temperatureSmaller hydrocarbons, Nitrogen-containing fragments, Solid carbon residue
Hydrolysis (pH-dependent) Water, varying pHSecondary amines (e.g., N-methyl-1-dodecanamine), Primary amines, Nitrite, Nitrate
Reduction Reducing agents (e.g., LiAlH₄)Secondary amines (e.g., N-methyl-1-dodecanamine)

Mechanisms of Formation for Key Transformation Products (e.g., Formaldehyde as a Chemical Cleavage Product)

The transformation of 1-Dodecanamine, N-(nitrosomethyl)- can proceed through several pathways, with metabolic activation being a primary route for the formation of cleavage products like formaldehyde. This process is analogous to the well-studied metabolic pathways of other N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) whiterose.ac.uklhasalimited.org.

The principal mechanism involves the enzymatic α-hydroxylation of the methyl group attached to the nitrogen atom, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes whiterose.ac.uklhasalimited.orgresearchgate.net. This initial step results in the formation of an unstable intermediate, α-hydroxy-N-nitroso-N-methyl-N-dodecylamine.

This unstable α-hydroxynitrosamine rapidly undergoes spontaneous decomposition. The decomposition proceeds through a rearrangement that leads to the cleavage of the N-N bond, releasing formaldehyde and a dodecyldiazonium ion whiterose.ac.uk. The formation of formaldehyde is a direct consequence of the oxidation of the methyl group.

A competing pathway to α-hydroxylation is denitrosation, which involves the enzymatic cleavage of the nitroso group from the amine nitrogen. This process, also catalyzed by cytochrome P450 enzymes, results in the formation of the corresponding secondary amine, N-methyldodecylamine, and a nitrite ion. Denitrosation is generally considered a detoxification pathway as it prevents the formation of the highly reactive diazonium ion. Studies on other nitrosamines have shown that the rate of denitrosation is typically lower than that of α-hydroxylation at low substrate concentrations.

The key transformation pathways are summarized in the table below:

Transformation PathwayKey Reactants/EnzymesPrimary Products
α-Hydroxylation 1-Dodecanamine, N-(nitrosomethyl)-, Cytochrome P450α-hydroxy-N-nitroso-N-methyl-N-dodecylamine
Decomposition α-hydroxy-N-nitroso-N-methyl-N-dodecylamineFormaldehyde, Dodecyldiazonium ion
Denitrosation 1-Dodecanamine, N-(nitrosomethyl)-, Cytochrome P450N-methyldodecylamine, Nitrite ion

This table illustrates the primary transformation pathways of 1-Dodecanamine, N-(nitrosomethyl)- based on established mechanisms for N-nitrosamines.

Reactivity in Specific Chemical Systems (e.g., Industrial Process Solvents)

The reactivity of 1-Dodecanamine, N-(nitrosomethyl)- in specific chemical systems, such as industrial process solvents, is a critical consideration for chemical manufacturing and safety. The stability and transformation of N-nitrosamines are highly dependent on the solvent matrix, pH, temperature, and the presence of other chemical agents whiterose.ac.uksci-hub.sersc.orgresearchgate.net.

N-nitrosamines exhibit varied reactivity in common industrial solvents. For instance, in alcohol solvents like ethanol and methanol (B129727) , denitrosation can occur, particularly under acidic conditions sci-hub.sersc.org. The reaction of N-methyl-N-nitrosoaniline in methanol has been shown to yield the secondary amine and methyl nitrite through heterolytic N-N bond fission sci-hub.se. The reactivity in these solvents is influenced by their polarity and the presence of nucleophiles, which can accelerate the denitrosation process rsc.org.

In aprotic solvents, such as acetonitrile , the reactivity of nitrosamines can differ. Studies have shown that the rate of denitrosation is affected by the solvent's polarity rsc.org. Dialkylnitrosamines have been observed to decompose more rapidly than diarylnitrosamines in aprotic environments nih.gov. Some amide solvents, including N,N-dimethylformamide (DMF) , N-methylpyrrolidone (NMP) , and N,N-dimethylacetamide (DMA) , which are common in industrial processes, can themselves be a source of secondary amines through degradation, potentially influencing the chemical environment and stability of present nitrosamines sciencepharma.com.

The presence of acids or bases significantly impacts the reactivity of N-nitrosamines. Acidic conditions, such as the use of ethanolic hydrogen chloride, can lead to the destruction of nitrosamines whiterose.ac.uk. Conversely, N-nitrosamines are generally more stable in neutral or alkaline aqueous solutions in the dark nih.gov.

The table below summarizes the general reactivity of N-nitrosamines in selected industrial solvents, which can be extrapolated to understand the behavior of 1-Dodecanamine, N-(nitrosomethyl)-.

SolventGeneral Reactivity of N-NitrosaminesInfluencing Factors
Ethanol/Methanol Can undergo denitrosation, leading to the formation of the corresponding secondary amine and nitrite esters. sci-hub.sersc.orgAcidity, presence of nucleophiles. rsc.org
Acetonitrile Reactivity is influenced by solvent polarity. rsc.orgPresence of acids or bases.
N,N-Dimethylformamide (DMF) The solvent itself can degrade to form secondary amines. sciencepharma.comTemperature, presence of water or other reagents.
Aqueous Solutions Generally stable in neutral or alkaline conditions in the absence of light. nih.govpH, light exposure (photolysis). nih.gov

This table provides an overview of the expected reactivity of N-nitrosamines in common industrial solvents based on available literature.

It is important to note that the long dodecyl chain of 1-Dodecanamine, N-(nitrosomethyl)- will enhance its lipophilicity, affecting its solubility and potentially its reactivity profile in different solvent systems compared to smaller dialkylnitrosamines.

Computational and Theoretical Chemistry of 1 Dodecanamine, N Nitrosomethyl

Quantum Chemical Studies on Reaction Energetics and Mechanisms

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. nih.gov These methods are used to investigate the likelihood of reactive ion formation and subsequent reactions for various N-nitrosamines. frontiersin.org By modeling reaction profiles for known carcinogenic and non-carcinogenic nitrosamines, researchers can gain insights into the mechanisms of toxicity. nih.govfrontiersin.org This approach helps in assessing the risk of N-nitrosamine impurities found in various products. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is extensively applied to study N-nitrosamines to determine the geometries and energies of their ground states, as well as the transition states of their reactions. nih.govnih.gov For instance, in studies of NDMA, DFT calculations have been used to model its metabolic activation, a process critical to its carcinogenicity. nih.gov

These calculations can predict crucial thermodynamic and kinetic parameters. nih.gov For example, quantum mechanical calculations on NDMA degradation have identified three primary initial mechanisms: hydrogen atom abstraction from a methyl group, hydroxyl radical (HO•) addition to the amine nitrogen, and HO• addition to the nitrosyl nitrogen. The calculated aqueous-phase Gibbs free energies of activation (ΔGaq,calc act) for these pathways were found to be 9.7 kcal/mol, 6.8 kcal/mol, and 9.6 kcal/mol, respectively, indicating the favorability of certain reaction routes. mdpi.com Such calculations provide a detailed picture of the reaction landscape, highlighting the most probable transformation pathways. mdpi.comnih.gov

Table 1: Calculated Activation Free Energies for NDMA Degradation Pathways

Degradation Pathway Calculated Activation Free Energy (ΔGaq,calc act) (kcal/mol)
H atom abstraction from C-H bond 9.7 mdpi.com
HO• addition to amine nitrogen 6.8 mdpi.com
HO• addition to nitrosyl nitrogen 9.6 mdpi.com

This table presents data for N-nitrosodimethylamine (NDMA) as a model for nitrosamine (B1359907) degradation.

Ab initio and post-Hartree-Fock methods are high-level quantum chemistry techniques that provide a more rigorous treatment of electron correlation than standard DFT, leading to highly accurate electronic structure information. nih.gov These methods have been applied to study the photodissociation of nitrosamines, offering a detailed understanding of their behavior upon light absorption. acs.org

Research using these methods on para-substituted phenyl nitrosamines has probed the electronic character of nitrooxide intermediates formed during photochemical reactions with triplet oxygen. nih.gov The calculations can distinguish between different electronic states, such as the twisted diradical triplet nitrooxide and the nearly flat zwitterionic ground state nitrooxide. nih.gov Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and spin densities helps to elucidate these complex electronic structures. nih.gov For NDMA, time-dependent DFT (TD-DFT) has been used to understand the molecular orbitals involved in electron excitation during photolysis. mdpi.com

Calculating activation energies is crucial for predicting the rates and feasibility of chemical reactions. nih.gov For nitrosamines, this includes transformations involved in both their degradation and their metabolic activation. mdpi.comnih.gov Quantum mechanical calculations are employed to determine the aqueous-phase free energies of activation for reactions, such as those induced by hydroxyl radicals. mdpi.com

For example, in the hydroxyl radical-induced degradation of N-nitrosomethylethylamine (NMEA), calculations revealed similar activation energies for hydrogen atom abstraction from the –CH2– group (11.1 kcal/mol) and the terminal CH3 group adjacent to the nitroso functional group (11.7 kcal/mol). mdpi.com In contrast, abstraction from the terminal CH3 group of the ethyl chain had a much higher activation energy (62.7 kcal/mol), indicating it is a less likely reaction pathway. mdpi.com These calculations demonstrate how computational chemistry can pinpoint the most reactive sites within a molecule.

Table 2: Calculated Activation Energies for NMEA H-Atom Abstraction by HO•

H Abstraction Site Calculated Activation Free Energy (ΔGaq,calc act) (kcal/mol)
–CH2– group adjacent to N–NO 11.1 mdpi.com
Terminal CH3 group in ethyl chain 62.7 mdpi.com
Terminal CH3 group adjacent to N–NO 11.7 mdpi.com

This table presents data for N-nitrosomethylethylamine (NMEA) as a model system.

Molecular Modeling of Degradation Pathways

Molecular modeling extends beyond static quantum chemical calculations to simulate the dynamic processes of chemical degradation. These simulations provide a time-dependent view of how molecules like 1-Dodecanamine, N-(nitrosomethyl)- might break down under various environmental conditions.

The photochemical degradation of nitrosamines is a key environmental fate process. nih.gov Ultraviolet (UV) photolysis is a promising technology for removing nitrosamines from water. mdpi.com Simulations of these processes help to understand the complex reaction mechanisms involving radicals. mdpi.com

For NDMA, studies have identified three major degradation pathways induced by UV photolysis:

Homolytic cleavage of the N–N bond to form an aminium radical and nitric oxide. mdpi.com

Heterolytic cleavage of the N–N bond, facilitated by water, to form dimethylamine (B145610) and nitrous acid. mdpi.com

Formation of N-methylidenemethylamine, nitric oxide, and a superoxide (B77818) anion radical in the presence of dissolved oxygen. mdpi.com

These pathways are elucidated by combining experimental data with computational modeling, such as TD-DFT, to understand the excited states and subsequent radical reactions that drive the degradation process. mdpi.com The kinetics of photolysis can be complex, sometimes shifting from zero-order to first-order depending on the initial concentration of the nitrosamine. nih.gov

Advanced Oxidation Processes (AOPs) that generate highly reactive species like the hydroxyl radical (•OH) are effective for nitrosamine removal. nih.govnih.gov Modeling the reactions of these radicals with nitrosamines is essential for optimizing water treatment technologies. rsc.org

Investigation of Molecular Orbital Interactions and Electronic Properties

The electronic properties of 1-Dodecanamine, N-(nitrosomethyl)- are largely governed by the N-nitroso functional group and the long dodecyl alkyl chain. Computational methods are invaluable in elucidating these properties.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier molecular orbital theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively.

For 1-Dodecanamine, N-(nitrosomethyl)-, the HOMO is expected to be localized primarily on the N-nitroso group, specifically on the nitrogen atom of the amine and the oxygen atom, which possess lone pairs of electrons. The energy of the HOMO is indicative of the molecule's electron-donating capability. A higher HOMO energy suggests a greater propensity to react with electrophiles.

The LUMO is anticipated to be centered on the antibonding π* orbital of the N=O bond. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Charge Distribution and Reactivity Prediction

The distribution of electron density within the 1-Dodecanamine, N-(nitrosomethyl)- molecule dictates its electrostatic potential and, consequently, its reactive sites. The N-nitroso group introduces significant polarity. The oxygen atom is expected to carry a partial negative charge due to its high electronegativity, making it a potential site for electrophilic attack. Conversely, the nitrogen atom of the nitroso group and the adjacent carbon atoms of the methyl and dodecyl groups are likely to bear partial positive charges, rendering them susceptible to nucleophilic attack.

Computational Prediction of Chemical Intermediates and End Products

Computational chemistry plays a vital role in predicting the metabolic fate of N-nitrosamines, which is often linked to their toxicological properties. A crucial initial step in the metabolic activation of many N-nitrosamines is the enzymatic hydroxylation of the α-carbon atoms (the carbon atoms attached to the nitrosated nitrogen). nih.govchemrxiv.orgnih.govresearchgate.netacs.org

For 1-Dodecanamine, N-(nitrosomethyl)-, there are two α-carbons: one on the methyl group and one on the dodecyl chain. Computational models can predict the likelihood of hydroxylation at these positions. This process is believed to be a rate-limiting step in the bioactivation of these compounds. chemrxiv.orgresearchgate.net The resulting α-hydroxy-N-nitrosamine is an unstable intermediate.

Following its formation, this intermediate is predicted to undergo spontaneous decomposition. This decomposition is expected to generate a highly reactive electrophilic species, a diazonium ion, along with an aldehyde. In the case of hydroxylation at the methyl group of 1-Dodecanamine, N-(nitrosomethyl)-, the predicted products would be the dodecylmethyldiazonium ion and formaldehyde (B43269). If hydroxylation occurs at the α-carbon of the dodecyl chain, the products would be the methyldodecyldiazonium ion and dodecanal. These reactive diazonium ions are capable of alkylating biological macromolecules such as DNA, a mechanism widely believed to be responsible for the carcinogenicity of many N-nitrosamines. researchgate.net

Recent computational studies have focused on developing models to predict the metabolic α-carbon hydroxylation potential of N-nitrosamines to assess their carcinogenic risk, especially for structurally diverse nitrosamines for which experimental data is scarce. nih.govchemrxiv.orgnih.govresearchgate.netacs.org These models leverage large datasets of xenobiotic metabolism to identify structural features that influence hydroxylation. nih.govchemrxiv.orgnih.govresearchgate.netacs.org Such approaches could be applied to 1-Dodecanamine, N-(nitrosomethyl)- to estimate its potential for metabolic activation.

Advanced Analytical Methodologies for Detection and Quantification of 1 Dodecanamine, N Nitrosomethyl

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the target analyte, 1-Dodecanamine, N-(nitrosomethyl)-, from a complex mixture of other compounds prior to its detection and quantification. The choice between gas and liquid chromatography is often dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable N-nitrosamines. restek.com For compounds like 1-Dodecanamine, N-(nitrosomethyl)-, direct liquid injection can be employed, which is effective for a wide range of volatilities. restek.com The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and interaction with the phase. The NIST Mass Spectrometry Data Center provides reference mass spectral data for 1-Dodecanamine, N-(nitrosomethyl)-, which is crucial for its identification via GC-MS. nih.gov

Table 1: Mass Spectral Data (GC-MS) for 1-Dodecanamine, N-(nitrosomethyl)- nih.gov

Parameter Value
NIST Number 25647
Total Peaks 61
m/z Top Peak 211
m/z 2nd Highest 198

| m/z 3rd Highest | 74 |

This interactive table summarizes key mass spectral identifiers for 1-Dodecanamine, N-(nitrosomethyl)-, obtained from GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool for a broad range of N-nitrosamines, particularly those that are non-volatile or thermally labile. researchgate.netresearchgate.net This technique separates compounds in a liquid mobile phase as they pass through a packed column. Reversed-phase HPLC is commonly used, where N-nitrosamines are eluted from the column and then ionized before entering the mass spectrometer. nih.gov LC-MS offers a significant advantage as it avoids the high temperatures of the GC injection port, preventing the potential thermal degradation of sensitive analytes. rsc.org The development of post-column reaction techniques can further enhance the specificity of detection in complex biological matrices. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) in Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of an analyte's elemental composition. lcms.cz This capability is invaluable for distinguishing target nitrosamines from isobaric interferences—other compounds that have the same nominal mass but a different exact mass—within a complex sample matrix. rsc.orgmdpi.com When coupled with gas or liquid chromatography, HRMS offers a high degree of specificity and confidence in identification and quantification. nih.gov For instance, a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer can be utilized for the analysis of N-nitrosamines, providing high resolving power. lcms.cz The use of HRMS is a designated method in official pharmacopeias for the quantitation of certain nitrosamine (B1359907) impurities in pharmaceuticals. sigmaaldrich.com

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) and higher operating pressures than conventional HPLC. lcms.cz This results in significantly improved chromatographic resolution, higher peak capacity, and much faster analysis times. rsc.org When coupled with mass spectrometry, UHPLC-MS provides a robust and sensitive method for the separation, identification, and quantification of multiple N-nitrosamines in a single run. researchgate.netlcms.cz The enhanced separation efficiency of UHPLC is particularly beneficial when analyzing complex samples containing numerous components that might otherwise interfere with the detection of the target analyte.

Table 2: Representative UHPLC-MS Parameters for N-Nitrosamine Analysis rsc.orglcms.cz

Parameter Condition
UHPLC System Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC
Column Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (B129727) + 0.1% Formic Acid
Flow Rate 500 µL/min
Injection Volume 100 µL
Mass Spectrometer Thermo Scientific™ Q Exactive™ hybrid quadrupole-Orbitrap

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

This interactive table presents a typical set of conditions for the analysis of N-nitrosamines using UHPLC coupled with a high-resolution mass spectrometer.

Mass Spectrometric Detection Strategies

The mass spectrometer serves as a highly sensitive and selective detector. Its ability to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns is key to modern analytical chemistry.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a characteristic spectrum of product ions. nih.gov This two-stage filtering process dramatically increases selectivity and reduces chemical noise, allowing for the detection of analytes at very low concentrations. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific scan mode used in tandem mass spectrometry, particularly with triple quadrupole instruments. nih.govnih.gov In an MRM experiment, the first quadrupole is set to select the precursor ion of the target analyte (e.g., the molecular ion of 1-Dodecanamine, N-(nitrosomethyl)-), the second quadrupole serves as a collision cell to fragment the ion, and the third quadrupole is set to monitor for a specific, characteristic product ion. This process allows for extremely sensitive and selective quantification, making it the gold standard for analyzing trace-level impurities like N-nitrosamines in pharmaceuticals and other complex matrices. restek.comnih.govijper.org

Ion Transition Monitoring for Enhanced Selectivity

For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is employed, operating in multiple reaction monitoring (MRM) mode. This technique involves the selection of a specific precursor ion of the target analyte, its fragmentation, and the monitoring of a specific product ion. This process significantly enhances selectivity by filtering out background noise from the matrix.

While specific MRM transitions for 1-Dodecanamine, N-(nitrosomethyl)- are not extensively published, they can be inferred from the known fragmentation patterns of similar nitrosamines. The molecular ion ([M]+) would be selected as the precursor ion. A common fragmentation pathway for N-nitrosamines is the loss of the nitroso group (•NO), leading to a prominent product ion. Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom.

Table 1: Postulated GC-MS/MS Ion Transitions for 1-Dodecanamine, N-(nitrosomethyl)-

Precursor Ion (m/z)Product Ion (m/z)Postulated Fragmentation
228.2198.2[M-NO]+
228.242.1Alpha-cleavage
228.257.1Alpha-cleavage

Note: These transitions are based on general fragmentation patterns of N-nitrosamines and require experimental verification for 1-Dodecanamine, N-(nitrosomethyl)-.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate 1-Dodecanamine, N-(nitrosomethyl)- from complex matrices and to concentrate it to levels amenable to instrumental analysis. researchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of nitrosamines from aqueous and other liquid samples. researchgate.netchromatographyonline.com It offers advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. chromatographyonline.comacs.org For a relatively nonpolar compound like 1-Dodecanamine, N-(nitrosomethyl)-, a sorbent with nonpolar characteristics, such as C18 or a polymeric sorbent, would be suitable.

Table 2: Illustrative SPE Protocol for 1-Dodecanamine, N-(nitrosomethyl)-

StepReagent/SolventPurpose
ConditioningDichloromethane, Methanol, WaterTo activate the sorbent
Sample LoadingSample adjusted to a specific pHTo retain the analyte on the sorbent
WashingWater/Methanol mixtureTo remove polar interferences
ElutionDichloromethane or other organic solventTo desorb the analyte from the sorbent

Liquid-Liquid Extraction (LLE) is a conventional method for extracting nitrosamines. acs.orgbiology-journal.org It involves partitioning the analyte between the sample matrix (usually aqueous) and an immiscible organic solvent. Dichloromethane is a commonly used solvent for LLE of nitrosamines. nih.gov The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and by performing multiple extractions.

Matrix Effects and Interference Mitigation

The sample matrix can significantly impact the accuracy and precision of the analysis, a phenomenon known as the matrix effect. researchgate.netusp.org This can lead to either suppression or enhancement of the analyte signal during ionization in the mass spectrometer. usp.org Strategies to mitigate matrix effects include:

Optimized sample cleanup: Employing efficient SPE or LLE protocols to remove interfering matrix components. usp.org

Use of isotopically labeled internal standards: A deuterated analog of 1-Dodecanamine, N-(nitrosomethyl)- would co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. pmda.go.jp

Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Derivatization Strategies for Enhanced Detection

For certain nitrosamines, derivatization can be employed to improve their chromatographic properties or enhance their detectability. researchgate.net A common strategy involves the denitrosation of the nitrosamine to its corresponding secondary amine, followed by derivatization of the amine with a fluorescent tag. mdpi.com For example, reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to create highly fluorescent derivatives that can be detected with great sensitivity by HPLC with a fluorescence detector. mdpi.com This approach could be applicable to 1-Dodecanamine, N-(nitrosomethyl)-, which would be converted to N-methyldodecylamine before derivatization.

Method Validation Parameters in Chemical Analysis

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. eurofins.comusp.org Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity. nih.gov

Assessment of Sensitivity (Limits of Detection and Quantification)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. pmda.go.jpsigmaaldrich.com

LOQ: The lowest concentration of an analyte that can be determined with acceptable accuracy and precision. pmda.go.jpsigmaaldrich.com

The required LOD and LOQ for 1-Dodecanamine, N-(nitrosomethyl)- would depend on the regulatory limits and the matrix being analyzed. For instance, studies on hair-care products have detected N-nitroso-N-methyldodecylamine at levels ranging from 11 to 873 parts per billion (ppb). nih.gov Therefore, a validated method should have an LOQ well below these levels.

Table 3: Representative LOD and LOQ Values for Nitrosamine Analysis

NitrosamineMatrixMethodLODLOQ
N-Nitrosodimethylamine (NDMA)Drinking WaterSPE-HPLC-MS/MS0.01 ng/L-
Various Volatile NAsMeat ProductsLLE-GC-CI/MS0.15-0.37 µg/kg0.50-1.24 µg/kg
N-Nitrosodimethylamine (NDMA)Enalapril MaleateHPLC-FLD (Derivatization)-0.038 µg/g
N-Nitrosodiethylamine (NDEA)Enalapril MaleateHPLC-FLD (Derivatization)-0.050 µg/g

Note: These values are for various nitrosamines and serve as a reference for the sensitivity achievable with modern analytical techniques. The specific LOD/LOQ for 1-Dodecanamine, N-(nitrosomethyl)- must be determined experimentally.

Evaluation of Linearity and Calibration Range

The validation of an analytical method is crucial to ensure its suitability for its intended purpose, with linearity being a fundamental characteristic. For nitrosamine analysis, a linear relationship between the concentration of the analyte and the analytical signal is paramount for accurate quantification. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend that a minimum of five concentrations be used to establish linearity. europa.eu The acceptance criterion for linearity is typically a correlation coefficient (R²) greater than 0.99. nih.gov

While specific linearity studies for 1-Dodecanamine, N-(nitrosomethyl)- are not extensively detailed in the reviewed literature, the established methods for other nitrosamines provide a clear benchmark. For instance, a validated method for nine different N-nitrosamines using liquid chromatography-mass spectrometry (LC-MS) established a linear range of 0.5–80 ng/mL. researchgate.net Another study focusing on ten typical small alkyl nitrosamines demonstrated good linearity across various ranges, such as 0.003 to 10 μg/mL. nih.gov These ranges are designed to cover concentrations from the limit of quantification to levels well above the typical amounts found in samples. researchgate.net The data is typically evaluated using a regression line analysis, submitting the correlation coefficient, y-intercept, and slope of the regression line to prove linearity. europa.eu

Table 1: Representative Linearity Data for Nitrosamine Analysis

This table presents typical linearity parameters for analytical methods developed for various N-nitrosamines, illustrating common performance characteristics.

Analyte Group Concentration Range Correlation Coefficient (R²) Analytical Technique
Nine N-Nitrosamines 0.5–80 ng/mL > 0.99 LC-MS/MS
Ten Small Alkyl Nitrosamines 0.003–10 µg/mL Not specified Not specified
Four Nitrosamine Impurities 0.4–1.1 ng/mL > 0.99 HPLC-MS/MS
Various Nitrosamines 0.2–200 ng/mL Not specified HPLC/MS/MS

Determination of Accuracy and Precision

Accuracy, often expressed as percent recovery, and precision, typically reported as relative standard deviation (%RSD), are critical validation parameters that demonstrate the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

For 1-Dodecanamine, N-(nitrosomethyl)-, specific accuracy data comes from a study on household dishwashing liquids. In this research, a radiolabeled version of the compound, [1-¹⁴C]-N-Nitroso-N-methyldodecylamine, was used as an internal standard to determine analytical recovery. The reported recoveries were between 65% and 88%, demonstrating the method's accuracy in a complex detergent matrix. nih.govumn.edu

General methods for other nitrosamines show a high degree of accuracy and precision. One method for nine nitrosamines reported accuracy ranging from 83.1% to 111.9% with a %RSD of ≤ 8.9. researchgate.net An ultra-sensitive method for four nitrosamines in water samples achieved extraction recoveries of 98±1% to 100±1% with relative standard deviations under 1.53%. researchgate.net For the assay of an active substance, a typical accuracy range is 80% to 120% of the test concentration. europa.eu

Table 2: Accuracy and Precision Data for Nitrosamine Analysis

Analyte/Matrix Accuracy (% Recovery) Precision (% RSD) Notes
1-Dodecanamine, N-(nitrosomethyl)- in detergents 65 - 88% Not specified Determined using a ¹⁴C-labeled internal standard. nih.govumn.edu
Nine N-Nitrosamines 83.1 - 111.9% ≤ 8.9% General method validation. researchgate.net
Four N-Nitrosamines in water 98 - 100% < 1.53% Method using SPE and UHPLC-MS/MS. researchgate.net
Four Nitrosamine Impurities in pharmaceuticals 80 - 120% NMT 10% Acceptance criteria for method validation. nih.gov

Robustness and Reproducibility Studies

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility assesses the agreement between results from different laboratories or under different conditions.

A specific study on hair-care products provides valuable reproducibility data for 1-Dodecanamine, N-(nitrosomethyl)-. To test the method's reproducibility, a single shampoo was chosen for replicate analysis. The results showed the shampoo contained 90 ± 8 ppb of 1-Dodecanamine, N-(nitrosomethyl)-, demonstrating the consistency of the analytical procedure. nih.gov

While extensive robustness studies for this specific compound are not widely published, the validation of methods for other nitrosamines often includes an evaluation of robustness to ensure they are suitable for routine quality control. nih.govresearchgate.net

Application in Diverse Chemical Matrices

The developed analytical methods are applied to a variety of samples where 1-Dodecanamine, N-(nitrosomethyl)- might be present as a contaminant.

Analysis in Chemical Product Formulations (e.g., Detergents, Shampoos)

Research has confirmed the presence of 1-Dodecanamine, N-(nitrosomethyl)- in certain consumer products. It is not intentionally added but forms from the reaction of nitrosating agents with precursor compounds. europa.eu The primary precursor identified is the surfactant N,N-dimethyldodecylamine-N-oxide (lauramine oxide). nih.govumn.edu

Studies have employed gas chromatography with a Thermal Energy Analyzer (GC-TEA), a highly selective detector for nitrosamines, for quantitative analysis. nih.govnih.gov

Household Cleaning Products : An analysis of eleven household dishwashing liquids and four surface cleaners found 1-Dodecanamine, N-(nitrosomethyl)- in three detergents and one cleaner. The levels ranged from 112 to 661 parts per billion (ppb). The products containing the compound were all formulated with the N,N-dimethyldodecylamine-N-oxide surfactant. nih.gov

Hair-Care Products : Several hair-care products, including shampoos, that were formulated with N,N-dimethyldodecylamine oxide were also found to contain 1-Dodecanamine, N-(nitrosomethyl)-. The concentrations detected in these products ranged from 11 to 873 ppb. nih.gov

Table 3: Concentration of 1-Dodecanamine, N-(nitrosomethyl)- in Consumer Products

Product Type Concentration Range (ppb) Analytical Method Precursor Compound
Dishwashing Liquids 112 - 661 GC-TEA N,N-dimethyldodecylamine-N-oxide nih.gov
Hair-Care Products (Shampoos) 11 - 873 GC-TEA N,N-dimethyldodecylamine-N-oxide nih.gov

Detection in Environmental Water and Air Samples (from a chemical composition perspective)

While methods for detecting nitrosamines in environmental samples are well-established, specific data for the presence of 1-Dodecanamine, N-(nitrosomethyl)- in water and air is limited in the available literature. The focus has largely been on smaller, more volatile nitrosamines like N-nitrosodimethylamine (NDMA).

Highly sensitive methods are required for environmental monitoring, often reaching detection limits in the nanogram per liter (ng/L) range. researchgate.netnih.gov Common techniques include:

Water Analysis : Solid-phase extraction (SPE) is used to concentrate analytes from water samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov Methods have been developed to detect a range of nitrosamines in drinking water and wastewater, with detection limits as low as 0.4 to 12 ng/L. researchgate.netnih.gov

Air Analysis : Dimethylnitrosamine has been detected in ambient air in industrial areas at concentrations ranging from 0.02 to 0.96 parts per billion (ppb) using highly selective detection techniques based on the catalytic cleavage of the N-NO bond. nih.gov

Although these methods are not specifically documented for 1-Dodecanamine, N-(nitrosomethyl)-, their adaptability suggests that they could be modified for its detection in environmental matrices should it be considered a target analyte.

Quantification in Industrial Process Streams

Industrial wastewater can be a significant source of nitrosamine discharge into the environment. semanticscholar.org However, specific quantification data for 1-Dodecanamine, N-(nitrosomethyl)- in industrial process streams is not prominent in the reviewed scientific literature.

Studies of industrial sites have revealed high concentrations of other nitrosamines. A survey of eight industrial wastewater treatment plants in Switzerland detected four nitrosamine species, with concentrations of NDMA reaching up to 975 µg/L and N-nitrosomorpholine (NMOR) up to 710 µg/L. semanticscholar.org These levels are several orders of magnitude higher than those found in municipal wastewater. semanticscholar.org

Analytical approaches for industrial wastewater often involve GC-MS/MS, which can be fully automated using techniques like headspace solid-phase microextraction (HS-SPME). capes.gov.br While a study of Swiss industrial sites did not report the presence of 1-Dodecanamine, N-(nitrosomethyl)-, the high concentrations of other nitrosamines highlight the potential for industrial processes to be a source, warranting monitoring if precursor amines are used. semanticscholar.org

Environmental Chemical Fate and Distribution of 1 Dodecanamine, N Nitrosomethyl

Sources and Occurrence in Environmental Compartments

Formation and Release from Chemical Product Lifecycle

1-Dodecanamine, N-(nitrosomethyl)- is not intentionally added to consumer products. Instead, its presence is the result of unintended chemical reactions during the manufacturing process or the lifecycle of certain products. researchgate.netresearchgate.net Specifically, it can form from the nitrosation of precursor compounds, such as N-methyl-N-dodecylamine, which may be present in various formulations. This reaction typically involves a nitrosating agent, such as nitrite (B80452), which can be found as an impurity or can be formed from other nitrogen-containing compounds. researchgate.net

This N-nitrosamine has been detected as a contaminant in a range of household and personal care items. These include shampoos, conditioners, and dishwashing liquids. researchgate.netresearchgate.net The formation can occur when amine precursors come into contact with nitrosating agents under specific conditions of temperature and pH. The subsequent use and disposal of these products lead to the release of 1-Dodecanamine, N-(nitrosomethyl)- into the environment, primarily through wastewater.

Table 1: Products where N-Methyl-N-nitroso-1-alkylamines have been Detected

Product CategorySpecific ProductsReference
Personal CareShampoos, Conditioners researchgate.netresearchgate.net
Household CleaningDishwashing Liquids, Surface Cleaners researchgate.net

Presence as a Byproduct in Wastewater and Air Emissions (Non-Biological Context)

The primary route for 1-Dodecanamine, N-(nitrosomethyl)- to enter the environment is through wastewater. nih.gov Effluents from residential areas carry residues from contaminated personal care and cleaning products. Furthermore, industrial wastewater from manufacturing facilities that use precursor amines can also be a significant source. nih.gov While specific concentrations of 1-Dodecanamine, N-(nitrosomethyl)- in wastewater are not widely reported, studies on other N-nitrosamines provide insight into their general occurrence. For instance, N-nitrosodimethylamine (NDMA) is frequently detected in primary sewage effluents at median concentrations ranging from 5-20 ng/L, with peak concentrations reaching up to 1 µg/L. nih.gov The total concentration of eight common N-nitrosamines in river water has been found to range from 22 to 136 ng/L. scies.org

Another significant formation pathway for N-nitrosamines is during wastewater treatment itself, particularly during disinfection processes that use chloramines. nih.gov These disinfectants can react with amine precursors present in the wastewater to form N-nitrosamines. While biological treatment processes can remove a significant portion of some N-nitrosamines, the potential for their formation remains. nih.gov

Information regarding the presence of 1-Dodecanamine, N-(nitrosomethyl)- in air emissions is limited. However, due to their semi-volatile nature, N-nitrosamines can be released into the atmosphere from industrial sources. nih.gov Once in the air, their fate is largely determined by photochemical reactions.

Table 2: Occurrence of Selected N-Nitrosamines in Water Systems

N-NitrosamineWater SystemConcentration RangeReference
N-nitrosodimethylamine (NDMA)STP Primary Effluent5-20 ng/L (median) nih.gov
N-nitrosomorpholine (NMOR)STP Primary Effluent5-30 ng/L nih.gov
Total N-nitrosamines (8 species)River Water (Pearl River Delta)22-136 ng/L scies.org
N-nitrosodibutylamine (NDBA)Freshwater Sediments (U.S.)0.2-3.3 ng/g dw nih.gov
N-nitrosodiphenylamine (NDPhA)Freshwater Sediments (U.S.)0.2-4.7 ng/g dw nih.gov
N-nitrosopyrrolidine (NPYR)Freshwater Sediments (U.S.)3.4-19.6 ng/g dw nih.gov

Abiotic Degradation Processes in Natural Systems

Photochemical Decomposition in Aquatic and Atmospheric Environments

Photochemical decomposition, or photolysis, is a primary degradation pathway for 1-Dodecanamine, N-(nitrosomethyl)- in both aquatic and atmospheric environments. acs.orgelsevierpure.com N-nitrosamines are known to be sensitive to ultraviolet (UV) radiation from sunlight. acs.orgacs.org The absorption of UV light can break the N-N bond, leading to the decomposition of the molecule. tandfonline.com

In aquatic systems, the rate of photolysis is influenced by several factors, including water clarity, depth, and the presence of other substances that can absorb light. acs.org The quantum yield, a measure of the efficiency of a photochemical process, for N-nitrosodimethylamine (NDMA) photolysis has been reported to be around 0.41 in sunlight. acs.org For other nitrosamines, the quantum yields have been observed to be in the range of 0.43 to 0.61. acs.org The photolysis of nitrosamines is generally faster in acidic conditions compared to neutral or basic conditions. scies.org For example, the pseudo-first-order degradation rate constants for several N-nitrosamines have been shown to decrease as the pH increases from 2 to 10. researchgate.net

In the atmosphere, gas-phase photolysis is a significant removal mechanism for nitrosamines. acs.org The photolysis rate is dependent on the intensity of solar radiation and the absorption cross-section of the specific nitrosamine (B1359907). elsevierpure.com Studies on various nitrosamines suggest that their atmospheric lifetimes with respect to photolysis are in the order of minutes under typical tropospheric conditions. elsevierpure.com The gas-phase photolysis rate of nitrosamines has been found to be approximately 0.32 times the photolysis rate of nitrogen dioxide (jNO2). acs.org

Table 3: Photolysis Data for Selected N-Nitrosamines

N-NitrosamineQuantum Yield (Φ)Half-life (Midsummer Sun)Reference
N-nitrosodimethylamine (NDMA)0.4116 min acs.org
Other Nitrosamines0.43 - 0.6112-15 min acs.org

Chemical Oxidation by Environmental Oxidants

In natural and engineered water systems, 1-Dodecanamine, N-(nitrosomethyl)- can be degraded through chemical oxidation by various environmental oxidants. The primary oxidants of concern are hydroxyl radicals (•OH), ozone (O3), and chlorine-based disinfectants.

Hydroxyl radicals are highly reactive species that can be generated through various processes, including the photolysis of nitrate (B79036) and dissolved organic matter. The reaction of hydroxyl radicals with nitrosamines typically involves hydrogen atom abstraction from the alkyl chains. nih.gov The rate constants for these reactions are dependent on the size of the nitrosamine, with larger molecules generally reacting faster. nih.gov

Ozone is a strong oxidant used in water treatment. It can directly react with N-nitrosamines, leading to their degradation. The second-order rate constants for the reaction of ozone with various N-nitrosamine precursors have been determined and show a wide range of reactivity. elsevierpure.comnih.gov For instance, the rate constants for the reaction of ozone with several tertiary amines at pH 7 range from 2.4 x 10⁻¹ to 2.3 x 10⁹ M⁻¹s⁻¹. elsevierpure.com

Chlorine dioxide (ClO₂) is another oxidant used in water treatment that can react with and degrade N-nitrosamines and their precursors. elsevierpure.comnih.gov Similar to ozone, the reaction rates vary depending on the specific compound. elsevierpure.com

Table 4: Second-Order Rate Constants for the Oxidation of Model NDMA Precursors

Precursor CompoundOxidantpHRate Constant (M⁻¹s⁻¹)Reference
Dimethylamine (B145610) (DMA)Ozone72.4 x 10⁻¹ elsevierpure.com
Various Tertiary AminesOzone72.4 x 10⁻¹ - 2.3 x 10⁹ elsevierpure.com
Dimethylamine (DMA)Chlorine Dioxide76.7 x 10⁻³ elsevierpure.com
Various Tertiary AminesChlorine Dioxide76.7 x 10⁻³ - 3.0 x 10⁷ elsevierpure.com
Various NDMA PrecursorsHydroxyl Radical76.2 x 10⁷ - 1.4 x 10¹⁰ elsevierpure.com

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, hydrolysis can be a significant degradation pathway in the environment. However, N-nitrosamines, including 1-Dodecanamine, N-(nitrosomethyl)-, are generally considered to be resistant to hydrolysis under typical environmental conditions. acs.org

Studies have shown that nitrosamines exhibit stability across a range of pH values commonly found in natural waters. acs.orgacs.org While hydrolysis can occur under very strong acidic or basic conditions, these are not representative of most environmental compartments. Therefore, hydrolysis is not considered a major abiotic degradation process for 1-Dodecanamine, N-(nitrosomethyl)- in natural systems. Its persistence in the absence of light or strong oxidants is therefore expected to be high.

Chemical Transport and Partitioning Behavior of 1-Dodecanamine, N-(nitrosomethyl)-

The environmental transport and partitioning of a chemical compound are governed by its intrinsic physical and chemical properties, such as its tendency to move from water to air (volatilization) and its affinity for solid matrices like soil and sediment (adsorption). For 1-Dodecanamine, N-(nitrosomethyl)-, also known as N-nitrosomethyldodecylamine, specific experimental data on its environmental fate are limited. However, its behavior can be inferred from its structure—a long, nonpolar dodecyl chain attached to a polar nitrosamine group—and by comparing it with related compounds.

Volatilization from Aqueous Systems

The volatilization of a chemical from water is primarily described by its Henry's Law constant, which relates the concentration of the compound in the aqueous phase to its partial pressure in the gas phase. A higher Henry's Law constant indicates a greater tendency to partition into the air. This is also influenced by the compound's vapor pressure and water solubility.

For comparison, N-nitrosodimethylamine (NDMA), a small, well-studied nitrosamine, has a dimensionless Henry's law constant (K'H) of approximately 1.0 x 10⁻⁴, suggesting a relatively high potential to volatilize from water. nih.gov However, the much larger molecular weight and the long dodecyl chain of 1-Dodecanamine, N-(nitrosomethyl)- are expected to decrease its vapor pressure significantly compared to NDMA, thereby lowering its tendency to volatilize despite its low water solubility. The physical properties of the parent compound, 1-dodecanamine, show low water solubility and a high boiling point, which suggests a low volatility.

Table 1: Physicochemical Properties Related to Volatilization of 1-Dodecanamine and Related Compounds

Property 1-Dodecanamine N,N-Dimethyldodecylamine N-Nitrosodimethylamine (NDMA)
CAS Number 124-22-1 112-18-5 62-75-9
Molecular Formula C₁₂H₂₇N C₁₄H₃₁N C₂H₆N₂O
Boiling Point 247-249 °C 80-82 °C @ 0.1 mm Hg 151-153 °C
Water Solubility 78 mg/L @ 25°C Negligible Miscible
Henry's Law Constant (Dimensionless) Data not available Data not available ~ 1.0 x 10⁻⁴

Note: Data is compiled from various sources for comparative purposes. Direct experimental data for 1-Dodecanamine, N-(nitrosomethyl)- is not available.

Based on these comparisons, the volatilization of 1-Dodecanamine, N-(nitrosomethyl)- from aqueous systems is expected to be a minor environmental transport pathway. Its low estimated vapor pressure, a consequence of its large molecular size, is the primary limiting factor.

Adsorption/Desorption to Environmental Solids

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding to organic matter in soils and sediments, leading to lower mobility in the environment. For nonpolar organic compounds, Koc is strongly correlated with the octanol-water partition coefficient (Kow).

No experimental Koc value for 1-Dodecanamine, N-(nitrosomethyl)- has been reported. However, due to the presence of the long, lipophilic dodecyl chain, it is expected to have a high log Kow value and, consequently, a very high Koc. This strong lipophilicity suggests that 1-Dodecanamine, N-(nitrosomethyl)- will readily partition from water into organic matter present in soil and sediment.

The parent amine, 1-dodecanamine, is known to be an effective adsorbent for various materials, indicating its tendency to bind to surfaces. alfa-chemistry.com The addition of the nitrosomethyl group is unlikely to significantly decrease the strong adsorptive character imparted by the twelve-carbon alkyl chain.

Therefore, the primary partitioning behavior of 1-Dodecanamine, N-(nitrosomethyl)- when released into aquatic or terrestrial environments will be strong adsorption to soil, suspended solids, and sediments. This will limit its transport in water and reduce its bioavailability to some extent, but also make it a persistent contaminant in the solid phases of the environment.

Comparison with Other N-Alkylnitrosamines in Environmental Chemical Persistence

The environmental persistence of N-nitrosamines is influenced by their chemical structure, particularly the nature of the alkyl groups attached to the nitrogen atom. In general, nitrosamines are known to be susceptible to photolytic (light-induced) degradation but can be resistant to hydrolysis. researchgate.net

When comparing 1-Dodecanamine, N-(nitrosomethyl)- to other N-alkylnitrosamines, the most striking difference is the length of its alkyl chain.

Short-Chain N-Alkylnitrosamines (e.g., N-Nitrosodimethylamine - NDMA): NDMA is characterized by high water solubility, low adsorption to soil, and relatively high volatility. nih.gov Its persistence in the environment is often limited by rapid photolysis in surface waters and in the atmosphere. However, its high mobility in soil means it can readily leach into groundwater, where it may persist for longer periods in the absence of light.

Long-Chain N-Alkylnitrosamines (e.g., 1-Dodecanamine, N-(nitrosomethyl)-): The long dodecyl chain of 1-Dodecanamine, N-(nitrosomethyl)- drastically alters its environmental behavior compared to NDMA. Its high lipophilicity and low water solubility lead to strong partitioning into soil, sediment, and potentially biota. While it is also expected to undergo photolysis in sunlit surface waters, its strong adsorption to particulate matter can shield it from light, thereby increasing its persistence in the aquatic environment. Once in sediment or deep soil, it is likely to be highly persistent due to the lack of light and potentially slower rates of biodegradation.

Table 2: Comparison of Environmental Persistence Characteristics of N-Alkylnitrosamines

Characteristic N-Nitrosodimethylamine (NDMA) 1-Dodecanamine, N-(nitrosomethyl)- (Expected)
Alkyl Chain Length Short (C1) Long (C12)
Water Solubility High Low
Soil Adsorption (Koc) Low High
Volatility Moderate Low
Primary Transport Pathway Leaching in water Adsorption to solids
Primary Persistence Reservoir Groundwater Soil and Sediment

| Susceptibility to Photolysis | High | High (but may be reduced by adsorption) |

Future Research Directions and Methodological Advancements

Exploration of Novel and Green Synthetic Approaches for N-Alkylnitrosamines

The synthesis of N-Alkylnitrosamines traditionally involves methods that may not align with modern principles of green chemistry. Future research must prioritize the development of more environmentally benign and efficient synthetic routes. While specific green synthesis methods for 1-Dodecanamine, N-(nitrosomethyl)- are not yet established, current optimization strategies for similar compounds provide a clear direction for future work. For instance, the synthesis of N-Nitroso-N-methyl-N-dodecylamine can be optimized by using buffered conditions (pH 3–4) to stabilize nitrous acid and employing an excess of the alkylamine to favor the desired product, thereby reducing side reactions and waste .

Future research should expand on these principles, exploring areas such as:

Catalytic Nitrosation: Investigating novel catalysts that can facilitate the nitrosation of secondary amines under milder and more selective conditions, minimizing the need for excess reagents.

Alternative Nitrosating Agents: Exploring less hazardous alternatives to traditional nitrosating agents.

Flow Chemistry: Utilizing continuous flow reactors for synthesis, which can offer better control over reaction parameters, improve safety, and increase yield, representing a mechanically sound approach to green synthesis.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the dynamics of chemical reactions as they occur is fundamental to optimizing processes and uncovering mechanistic details. The application of advanced in situ spectroscopic techniques is a critical future direction for the study of reactions involving 1-Dodecanamine, N-(nitrosomethyl)-. These methods allow for real-time monitoring of reactant consumption and product formation without disturbing the reaction system. optica.orgacs.org

Several powerful techniques are at the forefront of this research area:

Operando Spectroscopy : This approach involves the simultaneous measurement of catalytic activity and spectroscopic characterization under actual reaction conditions. numberanalytics.com By combining techniques like infrared (IR) or Raman spectroscopy with reaction rate measurements, researchers can directly correlate the structural properties of a catalyst or molecule with its reactive performance. numberanalytics.com

Time-Resolved Spectroscopy : This technique enables the study of transient species and reaction intermediates, providing crucial insights into reaction kinetics and mechanisms on ultrafast timescales. numberanalytics.comnumberanalytics.com

Infrared (IR) Spectroscopy : As a powerful tool for monitoring changes in chemical bonding, in situ IR spectroscopy can provide vital information about the structural coordination of intermediates formed during a reaction. frontiersin.org Techniques using attenuated total reflection (ATR) or transmission modes have been successfully used to monitor catalytic processes and deactivation phenomena in both batch and continuous reactors. acs.org

Table 1: Comparison of Advanced In Situ Spectroscopic Techniques

Technique Principle Key Advantages Potential Application for Nitrosamines
Operando Spectroscopy Simultaneous measurement of catalytic activity and spectroscopic data under reaction conditions. numberanalytics.com Provides direct correlation between structure and performance. numberanalytics.com Monitoring the catalyzed formation or degradation of 1-Dodecanamine, N-(nitrosomethyl)- to optimize conditions.
Time-Resolved Spectroscopy Study of transient species and reaction intermediates on very short timescales. numberanalytics.com Elucidates reaction kinetics and identifies short-lived intermediates. numberanalytics.comnumberanalytics.com Identifying unstable intermediates in the synthesis or degradation pathways of N-Alkylnitrosamines.
In Situ FT-IR Spectroscopy Monitors vibrational modes of chemical bonds within a reaction vessel in real-time. optica.orgfrontiersin.org Allows accurate determination of reactant and product concentrations over time; suitable for high-pressure/temperature conditions. optica.org Tracking the progress of substitution or reduction reactions of 1-Dodecanamine, N-(nitrosomethyl)-.

| In Situ Raman Spectroscopy | Measures scattered light to probe vibrational modes, complementing IR spectroscopy. numberanalytics.com | Can be used to investigate the structure of catalysts and molecules under reaction conditions. numberanalytics.com | Characterizing the compound and its transformation products during chemical reactions in aqueous solutions. |

The application of these techniques will enhance the understanding of surface dynamics and reaction mechanisms, leading to the optimization of existing chemical processes and the discovery of new reaction pathways. numberanalytics.com

Refinement of Computational Models for Predicting Complex Chemical Transformations in Varied Matrices

Future advancements in this area should include:

Hybrid Models: Developing hybrid kinetic Monte Carlo models that can simulate the full interactivity of cells, chemicals, and the extracellular matrix in a dynamic environment. researchgate.net This would be invaluable for predicting the fate of 1-Dodecanamine, N-(nitrosomethyl)- in biological systems.

AI and Machine Learning Integration: Expanding the use of AI to learn from existing chemical equations and experimental data to more accurately predict properties like tautomeric constants and acidity, which are crucial for understanding reaction mechanisms. specialchem.com

Matrix-Specific Predictions: Tailoring models to predict transformations within specific, complex matrices (e.g., soil, water, biological fluids) by incorporating environmental variables into the predictive algorithms.

Investigation of Underexplored Chemical Reaction Pathways for 1-Dodecanamine, N-(nitrosomethyl)-

The known chemical reactivity of 1-Dodecanamine, N-(nitrosomethyl)- includes oxidation, reduction, and substitution reactions. A primary metabolic activation pathway involves cytochrome P450-mediated oxidation at the α-carbon, which transforms the compound into reactive intermediates. However, a vast field of potential reactivity remains underexplored.

Future research should systematically investigate other potential transformation pathways, such as:

Photodegradation: Studying the degradation of the compound when exposed to different wavelengths of light, which is relevant for its environmental fate.

Microbial Degradation: Identifying microorganisms and enzymatic pathways capable of metabolizing 1-Dodecanamine, N-(nitrosomethyl)-, which could lead to bioremediation strategies.

Advanced Oxidation Processes (AOPs): Evaluating the efficacy of AOPs, which use highly reactive species like hydroxyl radicals, in breaking down the compound.

Reactions with Novel Reagents: Exploring its reactivity with a wider range of modern synthetic reagents to discover new transformations and potentially valuable chemical products.

A detailed study of these pathways will provide a comprehensive picture of the compound's chemical lifecycle and its interactions within different chemical and biological systems.

Integration of Multi-Omics Approaches in Chemical Degradation Studies

To fully understand the breakdown of a chemical within a biological system, a holistic approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of chemical degradation. nih.govacs.org This multi-omics strategy can uncover the complex interplay between a chemical and an organism. nih.gov

The application of multi-omics to the study of 1-Dodecanamine, N-(nitrosomethyl)- degradation could reveal:

Genomics: Identification of specific genes in microorganisms that are activated in response to the compound and are responsible for producing degradation enzymes. acs.org

Transcriptomics: Analysis of gene expression patterns to see which genes are turned on or off during exposure, providing insight into the cellular response. acs.org

Proteomics: Identification of the specific proteins and enzymes that are directly involved in the breakdown of the compound. acs.org

Metabolomics: Characterization of the small-molecule metabolites produced during degradation, allowing for the complete mapping of the degradation pathway. acs.orgoup.com

Table 2: Overview of Multi-Omics Approaches in Chemical Degradation

Omics Discipline Focus of Study Information Gained Relevance to 1-Dodecanamine, N-(nitrosomethyl)-
Genomics DNA; the complete set of genes. nih.gov Identifies the genetic potential of an organism to degrade a compound. acs.org Discovering microorganisms with the genetic blueprint to break down the compound.
Transcriptomics RNA; gene expression. nih.gov Reveals which genes are actively expressed in response to the compound. acs.org Understanding the regulatory response of a cell upon exposure.
Proteomics Proteins; the functional machinery. nih.gov Identifies the specific enzymes and proteins carrying out the degradation. acs.org Pinpointing the key enzymatic players in the compound's metabolic fate.

| Metabolomics | Metabolites; the products of metabolism. nih.gov | Provides a snapshot of the metabolic pathways and identifies degradation products. oup.com | Mapping the complete degradation pathway and identifying transformation products. |

By combining these approaches, researchers can move beyond studying a single reaction to understanding the entire system's response to a chemical, which is crucial for assessing the environmental and biological impact of compounds like 1-Dodecanamine, N-(nitrosomethyl)-. nih.govmdpi.com

Q & A

Q. What are the key physicochemical properties of 1-Dodecanamine, N-(nitrosomethyl)-, and how are they experimentally determined?

The compound’s molecular formula (C₁₃H₂₈N₂O) and molecular weight (228.38 g/mol) are foundational for structural validation. Key properties include:

  • Boiling/Melting Points : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert conditions to avoid decomposition .
  • Solubility : Partition coefficient (logP) can be determined via shake-flask methods in octanol/water systems .
  • Spectroscopic Identification : Employ IR spectroscopy (C-N and N=O stretches at ~1250 cm⁻¹ and ~1450 cm⁻¹) and mass spectrometry (electron ionization for fragmentation patterns) .

Q. What synthetic routes are available for 1-Dodecanamine, N-(nitrosomethyl)-, and what are their limitations?

The primary method involves nitrosation of the parent amine (N-methyldodecylamine) using nitrous acid (HNO₂) under acidic conditions (pH 2–3). Key considerations:

  • Reagent Control : Excess nitrite must be quenched with sulfamic acid to prevent over-nitrosation .
  • Side Reactions : Competing formation of N-nitramines can occur; monitor via HPLC with UV detection at 230 nm .
  • Yield Optimization : Low temperatures (0–5°C) minimize thermal degradation, but reaction kinetics may slow .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for N-nitrosomethyl compounds like 1-Dodecanamine, N-(nitrosomethyl)-?

Discrepancies arise from metabolic activation variability across experimental models:

  • In Vitro vs. In Vivo : Use liver S9 fractions (rat/human) to assess metabolic conversion to alkylating agents (e.g., methyldiazonium ions) .
  • DNA Adduct Analysis : Quantify O⁶-methylguanine adducts via immunoslot blot or LC-MS/MS to correlate adduct levels with tumorigenicity .
  • Species-Specific Sensitivity : Compare repair enzyme activity (e.g., MGMT) in target tissues; rodents often lack human-equivalent repair capacity .

Q. What advanced analytical methods are suitable for detecting trace levels of 1-Dodecanamine, N-(nitrosomethyl)- in complex matrices (e.g., biological samples)?

  • GC-MS with Derivatization : Trimethylsilyl (TMS) derivatives improve volatility. Use selected ion monitoring (SIM) for m/z 228 (molecular ion) and 72 (NO fragment) .
  • LC-HRMS : Orbitrap or Q-TOF systems provide accurate mass (<5 ppm error) for distinguishing isomers. Electrospray ionization (ESI+) in methanol/0.1% formic acid enhances sensitivity .
  • Validation : Spike-and-recovery experiments in matrices (e.g., plasma) with deuterated internal standards (e.g., d₃-N-nitrosomethylamine) correct for matrix effects .

Q. How does the electronic structure of 1-Dodecanamine, N-(nitrosomethyl)- influence its reactivity in environmental or biological systems?

Computational methods (DFT at B3LYP/6-311+G(d,p)) reveal:

  • N-Nitrosamine Geometry : Planar N-N=O group facilitates intercalation into DNA grooves, promoting alkylation .
  • Hydrophobic Interactions : The dodecyl chain enhances membrane permeability; simulate via molecular dynamics (MD) in lipid bilayers .
  • pH-Dependent Stability : Protonation at the amine group (pKa ~4.5) reduces electrophilicity; use potentiometric titrations to validate .

Q. What experimental designs are recommended for assessing the compound’s environmental persistence and degradation pathways?

  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation products (e.g., nitrosative cleavage to dodecane) via GC-FID .
  • Biodegradation Assays : Use OECD 301B (CO₂ evolution test) with activated sludge. Anaerobic conditions may favor reductive denitrosation .
  • QSPR Modeling : Predict half-lives using descriptors like molar refractivity and topological surface area .

Data Contradictions and Mitigation Strategies

Q. How should researchers address conflicting reports on the compound’s genotoxicity in different cell lines?

  • Cell-Specific Repair Mechanisms : Measure MGMT and MLH1 expression via qPCR/Western blot in tested lines .
  • Dose-Response Curves : Use high-content screening (HSC) to identify thresholds where repair systems are overwhelmed .
  • Metabolic Competence : Supplement assays with exogenous activation systems (e.g., Aroclor-induced rat liver microsomes) .

Q. Why do chromatographic methods sometimes fail to distinguish 1-Dodecanamine, N-(nitrosomethyl)- from structurally similar nitrosamines?

  • Co-elution Issues : Employ tandem columns (C18 + phenyl-hexyl) or HILIC for polar metabolites .
  • Ion Suppression : Optimize ESI parameters (nebulizer pressure, drying gas) to reduce matrix interference .
  • Isomer Discrimination : Use ion mobility spectrometry (IMS) to separate compounds with identical m/z but different collision cross-sections .

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